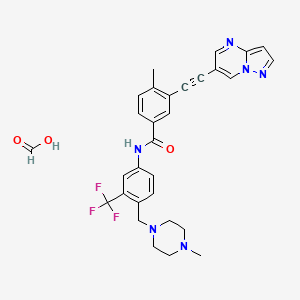

GZD856 formic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.CH2O2/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37;2-1-3/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBDTJTQDJXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GZD856: A Technical Guide to its Mechanism of Action as a Bcr-Abl Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to first and second-generation inhibitors like imatinib and nilotinib.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of GZD856, supported by preclinical data, experimental protocols, and visual diagrams of the relevant signaling pathways. The information presented here is intended to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action

GZD856 exerts its therapeutic effect by directly inhibiting the kinase activity of the Bcr-Abl fusion protein. This oncoprotein is the hallmark of chronic myeloid leukemia (CML) and is responsible for driving the uncontrolled proliferation of leukemia cells through the activation of downstream signaling pathways.

The primary molecular target of GZD856 is the ATP-binding site of the Bcr-Abl kinase domain. By occupying this site, GZD856 prevents the transfer of phosphate from ATP to tyrosine residues on various substrate proteins, thereby blocking the initiation of downstream signaling cascades that promote cell survival and proliferation.

A critical feature of GZD856 is its efficacy against the T315I "gatekeeper" mutation.[1][2] This mutation, which involves the substitution of threonine with a bulkier isoleucine at position 315, sterically hinders the binding of many Bcr-Abl inhibitors. GZD856 is designed to accommodate this change, allowing it to effectively inhibit the kinase activity of the T315I mutant.

Beyond its primary target, GZD856 has also been identified as a potent inhibitor of PDGFRα/β (Platelet-Derived Growth Factor Receptor alpha/beta) with IC50 values of 68.6 and 136.6 nM, respectively.

Quantitative Data: In Vitro Potency

The inhibitory activity of GZD856 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target | IC50 (nM) |

| Native Bcr-Abl | 19.9 |

| Bcr-Abl T315I Mutant | 15.4 |

Table 1: Kinase Inhibition Profile of GZD856

The cellular antiproliferative activity of GZD856 has been evaluated in various leukemia cell lines.

| Cell Line | Bcr-Abl Status | IC50 (nM) |

| K562 | Wild-Type | 2.2 |

| Ba/F3 WT | Wild-Type | 0.64 |

| Ba/F3 T315I | T315I Mutant | 10.8 |

| K562R (Q252H) | Q252H Mutant | 67.0 |

| MOLT-4 | Bcr-Abl Negative | 499.4 |

| U937 | Bcr-Abl Negative | 2001.0 |

Table 2: Cellular Antiproliferative Activity of GZD856

Signaling Pathway Inhibition

GZD856 effectively suppresses the Bcr-Abl signaling pathway, leading to a reduction in the phosphorylation of key downstream effector proteins. Western blot analyses have demonstrated a dose-dependent decrease in the phosphorylation of Crkl (Crk-like protein) and STAT5 (Signal Transducer and Activator of Transcription 5) in both K562 and Ba/F3 cells expressing wild-type or T315I mutant Bcr-Abl.

Caption: GZD856 inhibits Bcr-Abl, blocking downstream signaling.

Experimental Protocols

Cellular Antiproliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GZD856 against various leukemia cell lines.

Methodology:

-

Cell Culture: Leukemia cell lines (e.g., K562, Ba/F3 expressing wild-type or T315I Bcr-Abl, MOLT-4, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: GZD856 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: The cells are treated with varying concentrations of GZD856. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The absorbance or luminescence values are measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of GZD856 on the phosphorylation status of Bcr-Abl and its downstream signaling proteins.

Methodology:

-

Cell Treatment: K562 and Ba/F3 cells (expressing wild-type or T315I Bcr-Abl) are treated with various concentrations of GZD856 for a defined period (e.g., 4 hours).

-

Cell Lysis: Following treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of Bcr-Abl, Crkl, and STAT5.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total proteins to determine the extent of inhibition.

Caption: Preclinical evaluation workflow for GZD856.

In Vivo Efficacy

Preclinical studies using mouse xenograft models have demonstrated the in vivo antitumor activity of GZD856. In a K562 xenograft model, oral administration of GZD856 at 10 mg/kg/day potently suppressed tumor growth. Furthermore, in a more challenging Ba/F3 xenograft model bearing the Bcr-Abl T315I mutation, GZD856 induced significant tumor regression at a dose of 50 mg/kg/day, a dose at which imatinib was ineffective.

Conclusion

GZD856 is a potent and selective inhibitor of Bcr-Abl, including the clinically significant T315I mutant. Its mechanism of action involves the direct inhibition of the Bcr-Abl kinase, leading to the suppression of downstream signaling pathways that are crucial for the survival and proliferation of CML cells. The robust in vitro and in vivo preclinical data suggest that GZD856 is a promising therapeutic agent for the treatment of CML, particularly in cases of acquired resistance to other tyrosine kinase inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]

GZD856 Formic: A Technical Guide for Researchers and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable dual inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) alpha/beta and the Aberelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) kinase, including the gatekeeper T315I mutant.[1][2] The T315I mutation confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML), making GZD856 a promising therapeutic candidate for overcoming acquired resistance. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of GZD856 in its formic acid salt form, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

GZD856 formic is the formic acid salt of the GZD856 free base. The chemical structure of GZD856 is presented below.

Chemical Structure of GZD856

Physicochemical Properties of this compound

A comprehensive list of the physicochemical properties of this compound is provided in the table below. The molecular weight of the formic acid salt is calculated from the molecular weights of the GZD856 free base and formic acid.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 1257628-64-0 (free base) | [2] |

| Molecular Formula (Free Base) | C₂₉H₂₇F₃N₆O | [3] |

| Molecular Weight (Free Base) | 532.57 g/mol | |

| Molecular Formula (Formic Acid) | CH₂O₂ | |

| Molecular Weight (Formic Acid) | 46.03 g/mol | |

| Molecular Weight (Formic Salt) | 578.60 g/mol | Calculated |

| Appearance | Not publicly available | |

| Solubility | Not publicly available | |

| pKa | Not publicly available | |

| Melting Point | Not publicly available |

Biological Activity and Mechanism of Action

GZD856 is a potent inhibitor of both PDGFRα/β and Bcr-Abl kinases. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.

Inhibitory Activity of GZD856

The inhibitory activity of GZD856 against its primary targets and various cancer cell lines is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of GZD856

| Target | IC₅₀ (nM) |

| Bcr-Abl (native) | 19.9 |

| Bcr-Abl (T315I mutant) | 15.4 |

| PDGFRα | 68.6 |

| PDGFRβ | 136.6 |

Data sourced from

Table 2: Anti-proliferative Activity of GZD856 in Leukemia Cell Lines

| Cell Line | Bcr-Abl Status | IC₅₀ (nM) |

| K562 | Bcr-Abl positive | 2.2 |

| K562R (Q252H) | Bcr-Abl positive, Imatinib-resistant | 67.0 |

| Ba/F3 WT | Bcr-Abl positive (ectopic expression) | 0.64 |

| Ba/F3 T315I | Bcr-Abl T315I positive (ectopic expression) | 10.8 |

| MOLT-4 | Bcr-Abl negative | 499.4 |

| U937 | Bcr-Abl negative | 2001.0 |

Data sourced from

Signaling Pathways

GZD856 exerts its anti-cancer effects by inhibiting key signaling pathways downstream of Bcr-Abl and PDGFR. The simplified representations of these pathways are depicted below.

Caption: Simplified Bcr-Abl signaling pathway inhibited by GZD856.

Caption: Simplified PDGFR signaling pathway inhibited by GZD856.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of GZD856's biological activities.

Synthesis of this compound

The synthesis of GZD856 free base has been described previously. A general procedure for the formation of the formic acid salt is as follows:

Caption: General workflow for the preparation of this compound salt.

Bcr-Abl Kinase Inhibition Assay

A common method for assessing Bcr-Abl kinase activity is a non-radioactive, solid-phase assay using a GST-CrkL fusion protein as a substrate.

-

Materials:

-

Recombinant Bcr-Abl kinase (or cell extracts from Bcr-Abl expressing cells like K562).

-

GST-CrkL fusion protein immobilized on glutathione-agarose beads.

-

Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP.

-

This compound (or other inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE reagents and equipment.

-

Anti-phosphotyrosine antibody.

-

Secondary antibody (e.g., HRP-conjugated).

-

Chemiluminescent substrate.

-

-

Protocol:

-

Incubate the GST-CrkL beads with the Bcr-Abl kinase source in the kinase buffer.

-

Add ATP and varying concentrations of this compound.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Wash the beads extensively with wash buffer to remove ATP and unbound proteins.

-

Elute the phosphorylated GST-CrkL from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody.

-

Detect the signal using a secondary antibody and chemiluminescent substrate.

-

Quantify the band intensities to determine the IC₅₀ of GZD856.

-

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of GZD856 can be determined using a standard MTT assay.

-

Materials:

-

Leukemia cell lines (e.g., K562, Ba/F3).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well plates.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

-

Western Blot Analysis of Downstream Signaling

Western blotting can be used to confirm the inhibition of Bcr-Abl downstream signaling by GZD856.

-

Materials:

-

Bcr-Abl positive cells (e.g., K562).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE reagents and equipment.

-

PVDF membrane.

-

Primary antibodies against p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Treat K562 cells with varying concentrations of this compound for a specified time (e.g., 4 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to assess the dose-dependent inhibition of Crkl and STAT5 phosphorylation.

-

Conclusion

This compound is a potent dual inhibitor of PDGFR and Bcr-Abl, demonstrating significant activity against the imatinib-resistant T315I mutant. Its ability to block key signaling pathways involved in cell proliferation and survival makes it a valuable tool for cancer research and a promising candidate for the treatment of CML and other malignancies driven by these kinases. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of GZD856.

References

GZD856: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, specifically designed to overcome acquired resistance to imatinib and other tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myelogenous Leukemia (CML). A primary challenge in CML therapy is the emergence of point mutations in the Abl kinase domain, with the T315I "gatekeeper" mutation conferring resistance to most clinically approved TKIs. GZD856 was developed through a scaffold hopping strategy based on the structure of ponatinib, a known Bcr-Abl T315I inhibitor. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of GZD856, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The "formic" designation in "GZD856 formic" likely refers to a formate salt of the compound, a common practice in drug development to improve solubility and stability, although the primary literature does not explicitly detail this specific salt form.

Discovery and Design Rationale

The development of GZD856 was driven by the clinical need to overcome resistance to existing CML therapies, particularly the T315I mutation. The discovery process, as detailed by Lu et al. (2017), employed a scaffold hopping strategy, a computational chemistry technique used to identify novel molecular backbones with similar binding properties to a known ligand.

Design Strategy:

-

Starting Point: The design of GZD856 was based on the structure of ponatinib, a potent inhibitor of both native Bcr-Abl and the T315I mutant.

-

Scaffold Hopping: The imidazo[1,2-b]pyridazine core of ponatinib was replaced with a pyrazolo[1,5-a]pyrimidine scaffold. This modification aimed to retain the essential hydrogen bonding interactions with the hinge region of the Bcr-Abl kinase domain while potentially offering a distinct intellectual property profile and improved pharmacological properties.[1][2]

-

Molecular Docking: Computational modeling was used to predict the binding mode of GZD856 within the ATP-binding site of the Bcr-Abl T315I mutant. These studies indicated that the pyrazolo[1,5-a]pyrimidine core could form a crucial hydrogen bond with the backbone NH of Met318 in the hinge region, similar to ponatinib.[1]

The following diagram illustrates the binding mode of GZD856 in the Bcr-Abl T315I active site as predicted by molecular docking.

Caption: Predicted binding of GZD856 to the Bcr-Abl T315I kinase domain.

Synthesis

GZD856 was synthesized via a multi-step process utilizing a palladium-catalyzed Sonogashira reaction as the key step.[1] The general synthetic scheme is outlined below.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of GZD856 Formic in Inhibiting PDGFR Signaling

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) signaling. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used to ascertain its efficacy.

Introduction to PDGFR Signaling and this compound

Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ, are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, including lung cancer, making it a key target for therapeutic intervention. This compound is an orally active and potent inhibitor of both PDGFRα and PDGFRβ.[2][3] It has demonstrated significant anti-tumor activity in preclinical models by effectively blocking the PDGFR signaling pathway.[1]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PDGFRα and PDGFRβ.[2] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades. Key downstream pathways affected by GZD856 include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways. Specifically, GZD856 has been shown to inhibit the phosphorylation of AKT, ERK1/2, and STAT3 in a dose-dependent manner in cancer cells.

Beyond its effects on PDGFR, GZD856 is also a potent inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant which is resistant to many other inhibitors. This dual inhibitory activity makes GZD856 a promising candidate for treating cancers driven by either of these signaling pathways.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| PDGFRα | 68.6 |

| PDGFRβ | 136.6 |

| Bcr-Abl (native) | 19.9 |

| Bcr-Abl (T315I mutant) | 15.4 |

Data sourced from MedChemExpress.

Table 2: Anti-proliferative Activity of GZD856 in Cancer Cell Lines

| Cell Line | Cancer Type | Target Pathway | IC50 (nM) |

| K562 | Leukemia | Bcr-Abl (native) | 2.2 |

| K562R (Q252H) | Leukemia | Bcr-Abl (mutant) | 67.0 |

| Ba/F3 (Bcr-Abl WT) | Murine Pro-B cells | Bcr-Abl (native) | 0.64 |

| Ba/F3 (Bcr-Abl T315I) | Murine Pro-B cells | Bcr-Abl (mutant) | 10.8 |

Data sourced from MedChemExpress and related studies.

In Vitro and In Vivo Efficacy of this compound

In Vitro Studies

In cellular assays, GZD856 has demonstrated potent anti-proliferative effects against lung cancer cell lines. Treatment with GZD856 at concentrations ranging from 0.0032 to 10 μM for 72 hours effectively curbed the growth of a panel of lung cancer cells. Furthermore, at concentrations of 0.3-3 μM, GZD856 induced a dose-dependent G0/G1 phase cell cycle arrest and apoptosis in H1703 lung cancer cells. The inhibition of PDGFRα/β phosphorylation and downstream signaling was observed in both H1703 and A549 lung cancer cells at concentrations between 0.1 and 10 μM after 6 hours of treatment.

In Vivo Studies

Animal models have corroborated the anti-tumor activity of GZD856. In xenograft models using H1703 and A549 lung cancer cells, oral administration of GZD856 at 10-30 mg/kg once daily for 16 days resulted in significant tumor growth inhibition and was well-tolerated. GZD856 also demonstrated the ability to inhibit brain and liver metastasis in an orthotopic A549-Luc lung cancer model. In leukemia models, GZD856 at a dose of 10 mg/kg administered orally once daily for 8 days potently inhibited tumor growth in mice with xenografts of K562 and Ba/F3 cells expressing the Bcr-Abl T315I mutant.

Visualized Signaling Pathway and Experimental Workflows

PDGFR Signaling Pathway and Inhibition by GZD856

Caption: this compound inhibits PDGFR signaling at the receptor level.

Experimental Workflow: Western Blot Analysis

Caption: A typical workflow for Western Blot analysis.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Kinase Inhibition Assay

-

Objective : To determine the IC50 values of GZD856 against target kinases.

-

Method : A common method is a radiometric filter binding assay or a fluorescence-based assay.

-

Protocol :

-

Recombinant kinase domains of PDGFRα, PDGFRβ, Bcr-Abl, and Bcr-Abl T315I are used.

-

The kinases are incubated with a specific substrate (e.g., a synthetic peptide) and ATP (containing γ-³²P-ATP for radiometric assays) in a kinase reaction buffer.

-

GZD856 is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane (for radiometric assays) or detected by a fluorescence reader.

-

The amount of phosphorylation is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.

-

Cell Culture and Proliferation Assay

-

Objective : To assess the anti-proliferative effects of GZD856 on cancer cells.

-

Cell Lines : H1703, A549 (lung cancer), K562, Ba/F3 (leukemia models).

-

Protocol :

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of GZD856 (e.g., 0.001 to 10 μM) for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Western Blot Analysis

-

Objective : To investigate the effect of GZD856 on the phosphorylation of PDGFR and its downstream signaling proteins.

-

Protocol :

-

Cancer cells are treated with different concentrations of GZD856 for a specified time (e.g., 6 hours).

-

Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p-PDGFR, total PDGFR, p-AKT, total AKT, p-ERK, total ERK, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective : To evaluate the anti-tumor efficacy of GZD856 in a living organism.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID mice).

-

Protocol :

-

Cancer cells (e.g., H1703, K562) are subcutaneously injected into the flanks of the mice.

-

When tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

GZD856 is administered orally at specified doses (e.g., 10-30 mg/kg) once daily for a defined period (e.g., 16 days).

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The efficacy of GZD856 is determined by comparing the tumor growth in the treated group to the control group.

-

Conclusion

This compound is a potent dual inhibitor of PDGFR and Bcr-Abl kinases with significant anti-tumor activity demonstrated in both in vitro and in vivo models. Its ability to block key oncogenic signaling pathways and overcome resistance mutations highlights its potential as a valuable therapeutic agent in the treatment of cancers driven by PDGFR or Bcr-Abl signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapies.

References

GZD856 Formic: A Potent, Orally Bioavailable Bcr-Abl T315I Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). GZD856 is a novel, orally bioavailable Bcr-Abl inhibitor designed to overcome this resistance. This technical guide provides an in-depth overview of the preclinical data on GZD856, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for TKI-resistant CML.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1] The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells.[2] While TKIs have revolutionized the management of CML, the development of resistance, particularly due to the T315I mutation, remains a major hurdle.[2] The T315I mutation sterically hinders the binding of many TKIs to the ATP-binding pocket of the Abl kinase domain.[2] GZD856 is a third-generation TKI specifically designed to effectively inhibit the Bcr-Abl T315I mutant.[2]

Mechanism of Action

GZD856 exerts its anti-leukemic effects by potently and selectively inhibiting the kinase activity of both wild-type and T315I-mutant Bcr-Abl. By binding to the ATP-binding site of the Abl kinase domain, GZD856 blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates. This leads to the suppression of key signaling pathways involved in cell proliferation and survival, including the Crkl and STAT5 pathways. The inhibition of these pathways ultimately induces cell cycle arrest and apoptosis in Bcr-Abl-positive leukemia cells.

Signaling Pathway Diagram

Caption: GZD856 inhibits Bcr-Abl kinase activity and downstream signaling.

Physicochemical Properties

GZD856 is formulated as a formic acid salt. The use of a salt form is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability. The selection of formic acid as the counter-ion suggests an optimization process to enhance these properties for oral administration.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of GZD856 and Reference Compounds

| Compound | Bcr-Abl (Wild-Type) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) |

| GZD856 | 19.9 | 15.4 |

| Imatinib | 98.2 | >10,000 |

| Nilotinib | 43.5 | >10,000 |

| Ponatinib | ~19 | ~19 |

Table 2: In Vitro Anti-proliferative Activity of GZD856 and Reference Compounds

| Cell Line | Bcr-Abl Status | GZD856 IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Nilotinib IC₅₀ (nM) | Ponatinib IC₅₀ (nM) |

| K562 | Wild-Type | 2.2 | 189 | 6.5 | 0.5 |

| Ba/F3 | Wild-Type | 0.64 | 500 | 22 | 0.16 |

| Ba/F3 | T315I | 10.8 | >10,000 | 1461 | 6.5 |

| K562R | Q252H | 67.0 | 6050 | 350 | ND |

| MOLT-4 | Negative | 499.4 | 48,500 | 20,400 | 7.8 |

| U937 | Negative | 2001.0 | >16,000 | 9520 | 1.0 |

ND: Not Determined

Table 3: In Vivo Anti-tumor Efficacy of GZD856 in Xenograft Models

| Xenograft Model | Compound | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) |

| K562 (Bcr-Abl WT) | GZD856 | 10 | Potent Inhibition |

| Imatinib | 50 | Significant Inhibition | |

| Ba/F3 (Bcr-Abl T315I) | GZD856 | 20 | Moderate Inhibition |

| GZD856 | 50 | ~90% Tumor Regression | |

| Imatinib | 100 | No Inhibition |

Experimental Protocols

Bcr-Abl Kinase Activity Assay

This protocol describes a method for determining the in vitro inhibitory activity of GZD856 against Bcr-Abl kinase.

-

Reagents and Materials:

-

Recombinant human Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue).

-

GZD856 and reference compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well assay plates.

-

-

Procedure: a. Prepare serial dilutions of GZD856 and reference compounds in kinase buffer. b. Add 2.5 µL of the compound dilutions to the assay wells. c. Add 2.5 µL of a solution containing the Bcr-Abl enzyme and substrate peptide in kinase buffer. d. Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Kₘ for ATP). e. Incubate the reaction mixture at room temperature for 1 hour. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. Measure luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for the in vitro Bcr-Abl kinase activity assay.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GZD856 on CML cell lines.

-

Cell Lines and Culture Conditions:

-

K562 (human CML, Bcr-Abl wild-type), Ba/F3 (murine pro-B) cells stably expressing wild-type or T315I-mutant Bcr-Abl, MOLT-4, and U937 (Bcr-Abl negative) cells.

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For Ba/F3 cells, supplement the medium with IL-3, except for those expressing Bcr-Abl.

-

-

Procedure: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well. b. Prepare serial dilutions of GZD856 and reference compounds in culture medium. c. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). d. Incubate the plates for 72 hours. e. Assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's protocol. f. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control. b. Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis

This protocol describes the analysis of Bcr-Abl signaling pathway inhibition by GZD856.

-

Reagents and Materials:

-

CML cell lines (K562, Ba/F3-Bcr-Abl WT, Ba/F3-Bcr-Abl T315I).

-

GZD856.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Bcr-Abl (Tyr245), anti-Bcr-Abl, anti-phospho-Crkl (Tyr207), anti-Crkl, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

-

Procedure: a. Treat cells with various concentrations of GZD856 for 4 hours. b. Harvest and lyse the cells in lysis buffer. c. Determine protein concentration using a BCA assay. d. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Detect the protein bands using an ECL detection system.

In Vivo Xenograft Model

This protocol details the evaluation of the in vivo anti-tumor efficacy of GZD856.

-

Animal Model:

-

Female athymic nude mice or SCID mice, 6-8 weeks old.

-

House animals in a pathogen-free environment.

-

-

Procedure: a. Subcutaneously inject K562 or Ba/F3-Bcr-Abl T315I cells (e.g., 5 x 10⁶ cells in PBS) into the right flank of the mice. b. Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²). c. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Administer GZD856 (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle control orally, once daily, for a specified period (e.g., 16 consecutive days). e. Monitor tumor volume and body weight every 2-3 days. f. At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: a. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. b. Analyze the statistical significance of the results using appropriate statistical tests (e.g., t-test or ANOVA).

Logical Relationship: Preclinical Evaluation of GZD856

Caption: Logical flow of the preclinical evaluation of GZD856.

Kinase Selectivity Profile

GZD856 has demonstrated high selectivity for Bcr-Abl-positive cells over Bcr-Abl-negative cells in proliferation assays. It was significantly less potent against the Bcr-Abl negative leukemia cell lines MOLT-4 and U937, and the non-cancerous human embryonic lung fibroblast cell line HFL-1. This suggests a favorable selectivity profile and a potentially wider therapeutic window compared to less selective inhibitors like ponatinib. A comprehensive kinase panel screening would be necessary to fully characterize the selectivity of GZD856 against a broader range of kinases.

Clinical Development Status

As of the date of this document, there is no publicly available information on the clinical trial status of GZD856.

Conclusion

GZD856 is a promising, orally bioavailable Bcr-Abl inhibitor with potent activity against both wild-type and the clinically significant T315I mutant Bcr-Abl. Preclinical data demonstrate its ability to inhibit Bcr-Abl kinase activity, suppress downstream signaling, and induce potent anti-proliferative and anti-tumor effects in relevant CML models. Its selectivity for Bcr-Abl-positive cells suggests a favorable safety profile. Further investigation, including comprehensive kinase selectivity profiling and clinical trials, is warranted to fully elucidate the therapeutic potential of GZD856 in overcoming TKI resistance in CML.

References

Preclinical Profile of GZD856 Formic: A Novel Bcr-Abl and PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for GZD856 formic, a potent and orally bioavailable inhibitor of Bcr-Abl and its T315I mutant, as well as PDGFRα/β. The following sections detail its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used in its preclinical evaluation.

Core Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound, facilitating a clear comparison of its activity and properties.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| Bcr-Abl (native) | 19.9[1][2][3][4] |

| Bcr-Abl (T315I mutant) | 15.4[1] |

| PDGFRα | 68.6 |

| PDGFRβ | 136.6 |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Bcr-Abl Status | IC50 (nM) |

| K562 | Positive | 2.2 |

| Ba/F3 (wild-type) | Positive | 0.64 |

| Ba/F3 (T315I mutant) | Positive | 10.8 |

| K562R (Q252H) | Positive | 67.0 |

| MOLT-4 | Negative | 499.4 |

| U937 | Negative | 2001.0 |

| HFL-1 (non-cancer) | Negative | 6780 |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| K562 | 10 mg/kg, p.o. daily for 8 days | Potent inhibition |

| Ba/F3 (T315I) | 10 mg/kg, p.o. daily for 8 days | Potent inhibition |

| H1703 | 10 mg/kg, p.o. daily for 16 days | 20.8% |

| H1703 | 30 mg/kg, p.o. daily for 16 days | 74.1% |

| A549 | 30 mg/kg, p.o. daily for 16 days | 51.1% |

Table 4: Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | T1/2 (h) | Cmax (µg/L) | AUC0-∞ (µg/L·h) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 5 | 19.97 | 934.38 | 8165.8 | N/A |

| Oral (p.o.) | 25 | 22.2 | 899.5 | N/A | 78 |

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and the general experimental workflow employed in the preclinical assessment of GZD856 are provided below.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of GZD856 are outlined below.

In Vitro Assays

1. Kinase Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of GZD856 against wild-type and T315I mutant Bcr-Abl kinases.

-

Method: A standard in vitro kinase assay was likely employed. While the specific format (e.g., ELISA-based, radiometric) is not detailed in the provided search results, a typical protocol would involve:

-

Recombinant Bcr-Abl (wild-type or T315I mutant) enzyme.

-

A suitable substrate for the kinase.

-

ATP, often radiolabeled (e.g., [γ-33P]ATP) or coupled to a reporter system.

-

A range of GZD856 concentrations.

-

Incubation of the enzyme, substrate, ATP, and inhibitor.

-

Measurement of substrate phosphorylation.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cellular Anti-proliferative Assay

-

Objective: To assess the effect of GZD856 on the proliferation of various leukemia and non-cancer cell lines.

-

Cell Lines: K562, K562R (Q252H), Ba/F3 expressing wild-type Bcr-Abl, Ba/F3 expressing Bcr-Abl T315I, MOLT-4, U937, and HFL-1.

-

Method:

-

Cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of GZD856 (e.g., 0.0032-10 µM) for 72 hours.

-

Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

IC50 values were determined from the dose-response curves.

-

3. Western Blot Analysis

-

Objective: To confirm the inhibition of Bcr-Abl signaling in cellular contexts.

-

Cell Lines: K562, Ba/F3 expressing wild-type Bcr-Abl, and Ba/F3 expressing Bcr-Abl T315I.

-

Method:

-

Cells were treated with indicated concentrations of GZD856 for 4 hours.

-

Whole-cell lysates were prepared.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies against phosphorylated Bcr-Abl, total Bcr-Abl, phosphorylated Crkl, total Crkl, phosphorylated STAT5, and total STAT5.

-

A loading control (e.g., β-actin or GAPDH) was used to ensure equal protein loading.

-

Blots were incubated with appropriate secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.

-

In Vivo Studies

1. Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of GZD856 in rats.

-

Animal Model: Rats (strain not specified).

-

Method:

-

Intravenous Administration: A single dose of 5 mg/kg GZD856 was administered intravenously.

-

Oral Administration: A single dose of 25 mg/kg GZD856 was administered orally.

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of GZD856 were determined using a validated analytical method (likely LC-MS/MS).

-

Pharmacokinetic parameters including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) were calculated.

-

2. Xenograft Mouse Models of Human Leukemia

-

Objective: To evaluate the in vivo anti-tumor efficacy of GZD856.

-

Animal Model: Mice (specific strain, e.g., BALB/c nude, not specified). All animal studies were approved by the Institutional Animal Use and Care Committee of Guangzhou Institute of Biomedicine and Health, Chinese Academy of Science.

-

Cell Lines for Xenografts: K562 and Ba/F3 cells expressing Bcr-Abl T315I.

-

Method:

-

K562 or Ba/F3 T315I cells were resuspended in normal saline and subcutaneously injected into the mice.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

GZD856 was administered orally at a dose of 10 mg/kg/day.

-

Tumor volumes were measured regularly (e.g., every other day) using calipers.

-

Body weight and general health of the animals were monitored.

-

At the end of the study, tumor growth inhibition was calculated.

-

3. Lung Cancer Xenograft and Metastasis Models

-

Objective: To assess the efficacy of GZD856 in lung cancer models.

-

Animal Model: Mice.

-

Cell Lines for Xenografts: H1703 and A549 (subcutaneous), A549-Luc (orthotopic for metastasis).

-

Method:

-

Subcutaneous Xenograft: H1703 or A549 cells were implanted subcutaneously. GZD856 was administered orally at 10 or 30 mg/kg once daily for 16 days.

-

Orthotopic Metastasis Model: A549-Luc cells were implanted orthotopically to study brain and liver metastasis.

-

Tumor growth and metastasis were monitored, likely through caliper measurements for subcutaneous models and bioluminescence imaging for the orthotopic model.

-

Tumor growth inhibition was calculated at the end of the study.

-

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Formic Acid Solubility and Stability of GZD856

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the solubility and stability of GZD856 in formic acid is not publicly available. This guide provides a framework of recommended experimental protocols and data presentation formats to enable researchers to generate this critical information in a structured and comprehensive manner.

Introduction

GZD856 is a potent Bcr-Abl tyrosine kinase inhibitor.[1][2] A thorough understanding of its physicochemical properties, including solubility and stability in various solvents, is paramount for the development of robust analytical methods, formulation strategies, and ultimately, for ensuring its therapeutic efficacy and safety. Formic acid is a common solvent and mobile phase modifier in reversed-phase chromatography, making the characterization of GZD856 in its presence essential for many laboratory applications.

This technical guide outlines the necessary experimental procedures to determine the solubility and stability of GZD856 in formic acid. It provides standardized templates for data presentation and visual workflows to guide researchers in these evaluations.

GZD856 Profile

| Property | Description |

| IUPAC Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(1H-pyrazolo[3,4-b]pyridin-5-ylethynyl)benzamide |

| Molecular Formula | C35H31F3N6O |

| Molecular Weight | 620.66 g/mol |

| Chemical Class | Benzamide |

Formic Acid Solubility Determination

The solubility of GZD856 in formic acid can be determined using the established shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

Experimental Protocol: Shake-Flask Method

-

Preparation of Formic Acid Solutions: Prepare a series of formic acid solutions of varying concentrations in a suitable co-solvent (e.g., water, acetonitrile) relevant to the intended application.

-

Sample Preparation: Add an excess amount of GZD856 powder to a known volume of each formic acid solution in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of GZD856 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility as mg/mL or µg/mL.

Data Presentation: GZD856 Solubility in Formic Acid

The following table structure should be used to report the solubility data:

| Formic Acid Concentration (%) | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) ± SD |

| 0.1 | 25 | 24 | Data to be determined |

| 0.1 | 25 | 48 | Data to be determined |

| 0.1 | 25 | 72 | Data to be determined |

| 0.1 | 37 | 24 | Data to be determined |

| 1.0 | 25 | 24 | Data to be determined |

| 1.0 | 37 | 24 | Data to be determined |

| 10 | 25 | 24 | Data to be determined |

| 10 | 37 | 24 | Data to be determined |

Experimental Workflow: Solubility Determination

Caption: Workflow for GZD856 solubility determination using the shake-flask method.

GZD856 Stability in Formic Acid

A stability-indicating HPLC method should be used to assess the stability of GZD856 in formic acid solutions under various stress conditions.

Experimental Protocol: Stability Assessment

-

Solution Preparation: Prepare solutions of GZD856 in the desired formic acid concentrations at a known initial concentration.

-

Stress Conditions: Store the solutions under different conditions, including:

-

Temperature: Refrigerated (2-8 °C), Room Temperature (25 °C), and Accelerated (40 °C).

-

Light: Protected from light and exposed to UV light (photostability).

-

-

Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly).

-

Analysis: At each time point, analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent GZD856 peak from any potential degradation products.

-

Data Analysis: Calculate the percentage of GZD856 remaining at each time point relative to the initial concentration. Identify and, if possible, quantify any major degradation products.

Data Presentation: GZD856 Stability in Formic Acid

The stability data can be summarized in the following table format:

| Formic Acid Concentration (%) | Storage Condition | Time Point | % GZD856 Remaining ± SD | Major Degradation Products (Peak Area %) |

| 0.1 | 25 °C, Dark | 0 h | 100 | None Detected |

| 0.1 | 25 °C, Dark | 24 h | Data to be determined | Data to be determined |

| 0.1 | 25 °C, Dark | 7 days | Data to be determined | Data to be determined |

| 0.1 | 40 °C, Dark | 24 h | Data to be determined | Data to be determined |

| 1.0 | 25 °C, Dark | 24 h | Data to be determined | Data to be determined |

| 1.0 | 25 °C, UV Light | 8 h | Data to be determined | Data to be determined |

Experimental Workflow: Stability Assessment

Caption: Workflow for assessing the stability of GZD856 in formic acid.

Signaling Pathway Context

While not directly related to solubility and stability, understanding the biological context of GZD856 is crucial for researchers. GZD856 is an inhibitor of the Bcr-Abl signaling pathway, which is constitutively active in chronic myeloid leukemia (CML).

Bcr-Abl Signaling Pathway

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of GZD856.

Conclusion

The experimental frameworks provided in this guide will enable researchers to systematically evaluate the formic acid solubility and stability of GZD856. The generation of this data is a critical step in the preclinical and analytical development of this promising Bcr-Abl inhibitor. Adherence to these standardized protocols will ensure data quality and facilitate inter-laboratory comparisons.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of GZD856

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl, including the T315I mutant which confers resistance to many tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myelogenous Leukemia (CML).[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of GZD856's cellular activity, focusing on its anti-proliferative effects and its impact on Bcr-Abl signaling pathways. Additionally, a general protocol for an in vitro formic acid assay is included, which can be adapted for various research applications.

GZD856: Mechanism of Action

GZD856 effectively suppresses the kinase activity of both native Bcr-Abl and the T315I mutant.[1][2] This inhibition blocks downstream signaling pathways, such as those involving Crkl and STAT5, which are crucial for the proliferation and survival of Bcr-Abl positive leukemia cells. In vitro studies have demonstrated that GZD856 potently inhibits the proliferation of CML cell lines, including those expressing wild-type Bcr-Abl and the T315I mutation.

Below is a diagram illustrating the signaling pathway targeted by GZD856.

Caption: GZD856 inhibits the Bcr-Abl kinase, blocking downstream signaling and cell proliferation.

Key In Vitro Assays for GZD856 Evaluation

The following are key in vitro assays to characterize the activity of GZD856.

Cellular Antiproliferation Assay

This assay determines the concentration of GZD856 required to inhibit the growth of leukemia cell lines.

Experimental Workflow:

Caption: Workflow for the cellular antiproliferation assay to determine GZD856 IC50 values.

Protocol:

-

Cell Culture: Culture Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210-WT, Ba/F3-p210-T315I) and Bcr-Abl negative cell lines (e.g., MOLT4, U937) in appropriate media.

-

Cell Seeding: Plate cells in the logarithmic growth phase into 96-well plates at a suitable density.

-

Compound Treatment: Prepare serial dilutions of GZD856 and add them to the wells. Include appropriate controls such as a vehicle control (e.g., DMSO) and positive controls (e.g., imatinib, ponatinib).

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assessment: Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Representative Data:

| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) | Imatinib IC50 (nM) | Ponatinib IC50 (nM) |

| K562 | Wild-type | 2.2 | >10000 | 1.1 |

| Ba/F3WT | Wild-type | 0.64 | 291.4 | 0.4 |

| Ba/F3T315I | T315I Mutant | 10.8 | >10000 | 2.1 |

| MOLT4 | Negative | >10000 | >10000 | 127.3 |

| U937 | Negative | >10000 | >10000 | 23.4 |

Data synthesized from publicly available information.

Western Blot Analysis of Bcr-Abl Signaling

This assay is used to confirm that GZD856 inhibits the phosphorylation of Bcr-Abl and its downstream targets.

Protocol:

-

Cell Treatment: Treat Bcr-Abl positive cells (e.g., K562, Ba/F3-p210-WT, Ba/F3-p210-T315I) with varying concentrations of GZD856 for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-Bcr-Abl, total Bcr-Abl, phospho-Crkl, total Crkl, phospho-STAT5, and total STAT5. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Bcr-Abl, Crkl, and STAT5 should be observed in cells treated with GZD856.

In Vitro Formic Acid Assay Protocol

This protocol describes a general enzymatic method for the quantification of formic acid (formate) and is not specific to GZD856. It can be employed in various experimental contexts where the measurement of formic acid is required.

Principle:

Formic acid is oxidized to carbon dioxide (CO2) by the enzyme formate dehydrogenase (FDH) with the concurrent reduction of NAD+ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm and is stoichiometric to the amount of formic acid in the sample.

Reaction: HCOOH + NAD+ --(FDH)--> CO2 + NADH + H+

Experimental Workflow:

Caption: General workflow for the enzymatic determination of formic acid concentration.

Protocol:

-

Sample Preparation:

-

Dilute samples as needed to ensure the formic acid concentration is within the linear range of the assay (typically 0.004 to 0.20 g/L).

-

For protein-containing samples, deproteinization is necessary. This can be achieved by treating the sample with trichloroacetic acid, followed by neutralization.

-

-

Assay Procedure (for a 96-well plate format):

-

Pipette the diluted sample, standards, and a blank (water or buffer) into the wells.

-

Add the assay buffer containing NAD+.

-

Measure the initial absorbance (A1) at 340 nm.

-

Initiate the reaction by adding formate dehydrogenase (FDH) solution to each well.

-

Incubate at a controlled temperature (e.g., 20-25°C) until the reaction is complete (typically 5-10 minutes).

-

Measure the final absorbance (A2) at 340 nm.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA) for each sample by subtracting A1 from A2.

-

Correct the ΔA of the samples for the blank.

-

Determine the formic acid concentration using a standard curve generated from known concentrations of formic acid.

-

Materials and Reagents:

| Reagent | Purpose |

| Assay Buffer | Provides optimal pH for the enzyme reaction. |

| NAD+ Solution | Coenzyme for the enzymatic reaction. |

| Formate Dehydrogenase (FDH) | Enzyme that catalyzes the oxidation of formic acid. |

| Formic Acid Standard | For generating a standard curve. |

| Deproteinization Reagents | e.g., Trichloroacetic acid and a neutralizing base. |

Disclaimer

The provided protocols are for research purposes only and should be adapted and validated for specific experimental needs. Always adhere to laboratory safety guidelines when handling chemicals and reagents.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for GZD856 in Cell-Based Proliferation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It has demonstrated significant activity against both the native Bcr-Abl kinase and its T315I mutant, a common source of resistance to other tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] GZD856 has also been described as a potent inhibitor of PDGFRα/β. This document provides detailed protocols for utilizing GZD856 in cell-based proliferation assays to assess its anti-proliferative effects on cancer cell lines, particularly those expressing the Bcr-Abl fusion protein.

Mechanism of Action

GZD856 exerts its anti-proliferative effects by inhibiting the kinase activity of Bcr-Abl. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, such as the phosphorylation of Crkl and STAT5. By disrupting these pathways, GZD856 can induce cell growth arrest and apoptosis in Bcr-Abl-positive cancer cells.

Caption: GZD856 inhibits the Bcr-Abl kinase, blocking downstream signaling to STAT5 and Crkl, thereby reducing cell proliferation and survival.

Quantitative Data: In Vitro Anti-proliferative Activity of GZD856

The half-maximal inhibitory concentration (IC50) values of GZD856 have been determined in various leukemia cell lines. The data presented below is summarized from published studies.

| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) | Taxol IC50 (nM) |

| K562 | Bcr-Abl WT | 2.2 | 189 | 6.5 | 0.5 | 5.1 |

| Ba/F3 | Bcr-Abl WT | 0.64 | 500 | 22 | 0.16 | ND |

| Ba/F3 | Bcr-Abl T315I | 10.8 | 10160 | 1461 | 6.5 | ND |

| K562R | Q252H | 67.0 | 6050 | 350 | ND | 7.0 |

| MOLT-4 | Bcr-Abl Negative | 499.4 | 48500 | 20400 | 7.8 | 2.7 |

| U937 | Bcr-Abl Negative | 2001.0 | 16000 | 9520 | 1.0 | 2.3 |

ND: Not Detected Data sourced from Lu et al., 2017.

Experimental Protocols

Cell Proliferation Assay Using Cell Counting Kit-8 (CCK-8)

This protocol describes a method for determining the anti-proliferative activity of GZD856 on leukemia cell lines. The CCK-8 assay is a colorimetric assay that measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Materials:

-

Leukemia cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

GZD856

-

Dimethyl sulfoxide (DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Culture: Maintain leukemia cell lines in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of GZD856 in DMSO. Further dilute the stock solution with the cell culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically ≤ 0.1%).

-

Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Treatment: After allowing the cells to attach (if applicable) or acclimate for a few hours, add 100 µL of the diluted GZD856 solutions to the respective wells. Include wells with vehicle (DMSO) control and untreated cells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of GZD856 relative to the vehicle control. Plot the viability percentage against the log of the GZD856 concentration to determine the IC50 value.

Note on "GZD856 formic" and Formic Acid as a Vehicle: While GZD856 has been described as "this compound" in some contexts, detailed studies on its anti-proliferative effects in leukemia models refer to it as GZD856. If formic acid is considered as a solvent or part of the vehicle, it is crucial to perform a vehicle control titration to determine the highest non-toxic concentration, as formic acid itself can be cytotoxic and pH-dependent in its toxicity.

Caption: Workflow for determining the IC50 of GZD856 using a cell proliferation assay.

Western Blot Analysis of Downstream Signaling

To confirm the mechanism of action of GZD856, a Western blot analysis can be performed to assess the phosphorylation status of Bcr-Abl and its downstream targets.

Protocol:

-

Cell Treatment: Treat Bcr-Abl positive cells (e.g., K562) with varying concentrations of GZD856 for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Bcr-Abl, Bcr-Abl, phospho-Crkl, Crkl, phospho-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the changes in the phosphorylation levels of the target proteins in response to GZD856 treatment. A dose-dependent decrease in the phosphorylation of Bcr-Abl, Crkl, and STAT5 is expected.

By following these protocols, researchers can effectively evaluate the anti-proliferative activity of GZD856 and confirm its mechanism of action in relevant cancer cell models.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of GZD856-Treated Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to many tyrosine kinase inhibitors.[1][2][3] This makes GZD856 a compound of significant interest in the development of therapeutics for Chronic Myeloid Leukemia (CML). Western blotting is a fundamental technique used to analyze the effects of such inhibitors on cellular signaling pathways.[4][5] This document provides detailed protocols for the use of GZD856 in cell-based assays and subsequent analysis by Western blot. Additionally, it addresses the use of formic acid in sample preparation, a technique that can be employed for specific applications but requires careful consideration.

Mechanism of Action of GZD856

GZD856 effectively suppresses the kinase activity of both native Bcr-Abl and the T315I mutant. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of CML cells. Key downstream targets that are dephosphorylated upon GZD856 treatment include Crkl and STAT5.

Bcr-Abl Signaling Pathway Inhibition by GZD856

Caption: Inhibition of the Bcr-Abl signaling pathway by GZD856.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of GZD856 against Bcr-Abl and its effect on the proliferation of CML cell lines. This data is crucial for designing experiments to probe the effects of GZD856.

| Target/Cell Line | Parameter | GZD856 IC50 (nM) | Reference |

| Native Bcr-Abl | Kinase Activity | 19.9 | |

| Bcr-Abl T315I Mutant | Kinase Activity | 15.4 | |

| K562 (CML cell line) | Proliferation | 2.2 | |

| Ba/F3 T315I | Proliferation | 10.8 |

Experimental Protocols

This section provides detailed protocols for cell culture, GZD856 treatment, protein extraction (including considerations for formic acid use), and Western blotting.

Experimental Workflow

Caption: A typical workflow for Western blot analysis.

Cell Culture and GZD856 Treatment

-

Cell Seeding: Culture Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I) in appropriate media and conditions. Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

-

GZD856 Preparation: Prepare a stock solution of GZD856 in an appropriate solvent (e.g., DMSO).

-

Treatment: Treat cells with varying concentrations of GZD856 (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 4 hours) to observe effects on signaling pathways. Include a vehicle-only control (DMSO).

Protein Extraction

Standard Lysis Protocol (RIPA Buffer)

This is the recommended method for general analysis of signaling proteins.

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Formic Acid Extraction Considerations

Direct extraction with formic acid is not a standard procedure for routine Western blot analysis of signaling pathways. It is more commonly used for the analysis of highly aggregated or insoluble proteins.

-

Potential for Protein Modification: Formic acid can cause formylation of amino acid residues, which may alter antibody epitopes and affect antibody binding.

-

Protocol Modification: If formic acid extraction is necessary, it is crucial to keep the samples and reagents ice-cold to minimize protein modifications. The acidic nature of the sample will also require neutralization or significant dilution before loading onto an SDS-PAGE gel.

Protein Quantification

Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic Acid (BCA) assay to ensure equal loading of protein for each lane in the subsequent Western blot.

Western Blotting

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Bcr-Abl, anti-phospho-Crkl, anti-phospho-STAT5, and loading controls like β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results

Treatment of Bcr-Abl positive cells with GZD856 is expected to result in a dose-dependent decrease in the phosphorylation of Bcr-Abl and its downstream targets, Crkl and STAT5.

Table of Expected Protein Expression Changes

| Protein | Expected Change with GZD856 Treatment | Rationale |

| p-Bcr-Abl | Decrease | Direct inhibition of Bcr-Abl kinase activity. |

| Total Bcr-Abl | No significant change | GZD856 inhibits activity, not expression. |